Methyl 5-chloro-6-cyclopropylpicolinate
Description
Methyl 5-chloro-6-cyclopropylpicolinate is a methyl ester derivative of picolinic acid, characterized by a chlorine substituent at the 5-position and a cyclopropyl group at the 6-position of the pyridine ring. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 5-chloro-6-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)8-5-4-7(11)9(12-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
UJZKZYYNMWSZTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-6-cyclopropylpicolinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-pentanone with cyclopropyl cyanide in the presence of a base, followed by esterification with methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-6-cyclopropylpicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-cyclopropylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Properties (Based on IC-AMCE 2023 Data):
While explicit data from the referenced Table 3 (Properties of Methyl Ester) is unavailable in the provided evidence, methyl esters of picolinic acid derivatives generally exhibit moderate solubility in polar organic solvents and variable melting points depending on substituent bulkiness .
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-chloro-6-cyclopropylpicolinate with its closest structural analogs, as identified by similarity scores (0.91–0.97) from chemical databases .
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Substituent Positions | Key Substituents | Similarity Score | Inferred Properties |
|---|---|---|---|---|---|
| This compound | Not Provided | 5-Cl, 6-cyclopropyl | Cl, Cyclopropyl | Reference | High steric bulk, potential metabolic stability |
| [Unnamed Analog] | 21190-89-6 | Undisclosed | Likely chloro/alkyl | 0.97 | Closest analog; properties nearly identical |
| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | 6-Cl, 5-CH₃ | Cl, Methyl | 0.94 | Reduced steric hindrance vs. cyclopropyl |
| Methyl 6-chloro-4-methylpicolinate | 1186605-87-7 | 6-Cl, 4-CH₃ | Cl, Methyl | 0.94 | Altered electronic effects due to substituent position |
| Methyl 6-chloro-3-methylpicolinate | 878207-92-2 | 6-Cl, 3-CH₃ | Cl, Methyl | 0.91 | Distinct regiochemistry; potential solubility differences |
Substituent Position and Electronic Effects
- By contrast, analogs with chlorine at the 6-position (e.g., Methyl 6-chloro-5-methylpicolinate) may exhibit altered electronic distributions, affecting binding in biological systems .
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces significant steric bulk compared to methyl substituents in analogs. This feature could enhance resistance to enzymatic degradation in vivo, a critical factor in drug design .
Physicochemical Properties
- Solubility and Melting Points: this compound likely has lower aqueous solubility than its methyl-substituted analogs due to the hydrophobic cyclopropyl group. Conversely, methyl-substituted derivatives (e.g., Methyl 6-chloro-4-methylpicolinate) may exhibit higher solubility in non-polar solvents .
- Thermal Stability : The strained cyclopropyl ring could reduce thermal stability compared to methyl-substituted analogs, though experimental data is needed to confirm this hypothesis.
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